molecular formula C15H17FN4O2 B2425445 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid CAS No. 1396967-30-8

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid

Cat. No.: B2425445
CAS No.: 1396967-30-8
M. Wt: 304.325
InChI Key: XAXCNUYUNPPUOF-UHFFFAOYSA-N
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Description

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid is a complex organic compound that features a unique structure combining an amino acid backbone with a fluorinated aromatic ring and a pyrimidine moiety

Properties

IUPAC Name

2-amino-5-[[4-(4-fluorophenyl)pyrimidin-2-yl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-11-5-3-10(4-6-11)13-7-9-19-15(20-13)18-8-1-2-12(17)14(21)22/h3-7,9,12H,1-2,8,17H2,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXCNUYUNPPUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NCCCC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between a boronic acid and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid is unique due to its combination of an amino acid backbone with a fluorinated aromatic ring and a pyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Biological Activity

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid (CAS No. 1396967-30-8) is a compound characterized by its unique structure, which combines an amino acid backbone with a fluorinated aromatic ring and a pyrimidine moiety. This structural configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C15H17FN4O2
  • Molecular Weight: 304.32 g/mol
  • IUPAC Name: 2-amino-5-[[4-(4-fluorophenyl)pyrimidin-2-yl]amino]pentanoic acid

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds between boronic acids and halides. The industrial production may utilize automated reactors and continuous flow systems to enhance yield and purity, followed by purification methods such as crystallization and chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulating receptor functions through signal transduction pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Enzyme Inhibition: Investigated for its role in inhibiting various enzymes, which could be crucial in metabolic pathways.
  • Anticancer Properties: Preliminary studies suggest it may exhibit anticancer activity, particularly against non-small cell lung cancer cells (A549), showing promise for further development as an anticancer agent .
  • Anti-inflammatory Effects: Its structural characteristics suggest potential anti-inflammatory properties, warranting further investigation.

In Vitro Studies

  • Cell Viability Assays:
    • A study evaluating the cytotoxic effects of various compounds on A549 cells demonstrated that certain derivatives exhibit IC50 values lower than standard chemotherapeutics like 5-fluorouracil. Although specific data for this compound were not detailed, its structural analogs showed significant inhibitory activity against cancer cell lines .
  • Mechanistic Insights:
    • Compounds with similar structures have been shown to induce apoptosis via mitochondrial pathways and caspase activation, indicating that this compound might engage similar mechanisms. This is critical for developing therapies targeting cancer cells effectively.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-5-fluoropyridineLacks pyrimidine moietyLimited anticancer activity
2-Amino-4,5-difluorophenylboronic acidSimilar fluorinated structureModerate enzyme inhibition

The unique combination of an amino acid backbone with a fluorinated aromatic ring and a pyrimidine moiety in this compound distinguishes it from simpler analogs, potentially enhancing its biological properties.

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